molecular formula C16H20ClN3O2 B10895969 N-(2-chlorophenyl)-4-(2-cyclohexylidenehydrazinyl)-4-oxobutanamide

N-(2-chlorophenyl)-4-(2-cyclohexylidenehydrazinyl)-4-oxobutanamide

Cat. No.: B10895969
M. Wt: 321.80 g/mol
InChI Key: VACAITVNPBIPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2-CHLOROPHENYL)-4-(2-CYCLOHEXYLIDENHYDRAZINO)-4-OXOBUTANAMIDE is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-CHLOROPHENYL)-4-(2-CYCLOHEXYLIDENHYDRAZINO)-4-OXOBUTANAMIDE typically involves the condensation of a hydrazine derivative with a carbonyl compound. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Mild to moderate temperatures (e.g., 25-80°C) to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:

    Continuous flow reactors: To enhance reaction efficiency and scalability.

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-CHLOROPHENYL)-4-(2-CYCLOHEXYLIDENHYDRAZINO)-4-OXOBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, though specific uses would require further research.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-CHLOROPHENYL)-4-(2-CYCLOHEXYLIDENHYDRAZINO)-4-OXOBUTANAMIDE would depend on its specific biological or chemical activity. Generally, hydrazones can interact with various molecular targets, such as enzymes or receptors, through:

    Binding to active sites: Inhibiting enzyme activity.

    Interacting with cellular pathways: Modulating signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-Chlorophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide
  • N~1~-(2-Chlorophenyl)-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide

Uniqueness

N~1~-(2-CHLOROPHENYL)-4-(2-CYCLOHEXYLIDENHYDRAZINO)-4-OXOBUTANAMIDE may have unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity

Properties

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.80 g/mol

IUPAC Name

N-(2-chlorophenyl)-N'-(cyclohexylideneamino)butanediamide

InChI

InChI=1S/C16H20ClN3O2/c17-13-8-4-5-9-14(13)18-15(21)10-11-16(22)20-19-12-6-2-1-3-7-12/h4-5,8-9H,1-3,6-7,10-11H2,(H,18,21)(H,20,22)

InChI Key

VACAITVNPBIPSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)CCC(=O)NC2=CC=CC=C2Cl)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.